(2R)-2-methyl-1-(propane-2-sulfonyl)piperazine
Overview
Description
(2R)-2-methyl-1-(propane-2-sulfonyl)piperazine is a chiral piperazine derivative. Piperazine compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and other organic compounds. The presence of the sulfonyl group and the chiral center at the 2-position makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-methyl-1-(propane-2-sulfonyl)piperazine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the chiral piperazine core. This can be achieved through the reaction of a suitable chiral amine with a piperazine derivative.
Sulfonylation: The introduction of the propane-2-sulfonyl group is carried out using a sulfonyl chloride reagent under basic conditions. Common bases used include triethylamine or sodium hydroxide.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired enantiomer.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle bulk quantities of reagents and intermediates.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Automated Purification Systems: Employing automated purification systems to streamline the isolation and purification processes.
Chemical Reactions Analysis
Types of Reactions: (2R)-2-methyl-1-(propane-2-sulfonyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
(2R)-2-methyl-1-(propane-2-sulfonyl)piperazine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R)-2-methyl-1-(propane-2-sulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological molecules, influencing their function. The chiral center at the 2-position may also play a role in the compound’s biological activity by affecting its binding affinity and selectivity.
Comparison with Similar Compounds
(2S)-2-methyl-1-(propane-2-sulfonyl)piperazine: The enantiomer of the compound, which may have different biological activities.
1-(propane-2-sulfonyl)piperazine: Lacks the chiral center, which may affect its chemical and biological properties.
2-methylpiperazine: Lacks the sulfonyl group, resulting in different reactivity and applications.
Uniqueness: (2R)-2-methyl-1-(propane-2-sulfonyl)piperazine is unique due to the presence of both the chiral center and the sulfonyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2R)-2-methyl-1-propan-2-ylsulfonylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S/c1-7(2)13(11,12)10-5-4-9-6-8(10)3/h7-9H,4-6H2,1-3H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPBJTIVLGZBBO-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1S(=O)(=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNCCN1S(=O)(=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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